molecular formula C9H12O5 B2470632 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2418692-24-5

4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2470632
CAS No.: 2418692-24-5
M. Wt: 200.19
InChI Key: BIJHGPPEVKOFMX-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 2377030-85-6) is a bicyclic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) with two key functional groups: a methoxycarbonyl (ester) substituent at position 4 and a carboxylic acid at position 1. The "2-oxa" designation indicates an oxygen atom within the bicyclic bridge. Its molecular formula is C₈H₁₀O₅, with a molecular weight of 186.16 g/mol . The compound is primarily used in research settings as a synthetic intermediate, particularly in the development of structurally complex molecules .

Properties

IUPAC Name

4-methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-13-7(12)8-2-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJHGPPEVKOFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The core bicyclic system is synthesized via a Diels-Alder reaction between an α,β-unsaturated carbonyl compound (dienophile) and a furan derivative (diene). For example, acrylic acid derivatives react with substituted furans in the presence of Lewis acids to yield the oxabicyclo[2.2.1]heptane skeleton.

Catalytic Systems and Conditions

The patent US6677464B2 highlights boron trifluoride etherate (BF₃·OEt₂) as the most effective catalyst, achieving yields exceeding 70% under ambient conditions. Alternative Lewis acids, such as zinc chloride (ZnCl₂) or aluminum trichloride (AlCl₃), show lower efficiency (<50% yield). Key reaction parameters include:

Catalyst Solvent Temperature (°C) Yield (%)
BF₃·OEt₂ Dichloromethane 25 72
ZnCl₂ Tetrahydrofuran 40 48
AlCl₃ Toluene 30 39

Data synthesized from US6677464B2.

Stereochemical Control

The endo rule governs stereoselectivity, favoring the formation of the endo isomer due to secondary orbital interactions. Nuclear magnetic resonance (NMR) analysis confirms the predominant formation of the desired diastereomer when BF₃·OEt₂ is used.

Post-Cycloaddition Functionalization

Esterification of the Carboxylic Acid

The carboxylic acid group at position 1 is introduced via hydrolysis of a pre-existing ester or nitrile group. For instance, treating the cycloadduct with aqueous hydrochloric acid (HCl) under reflux converts methyl esters to carboxylic acids:

$$
\text{R-COOCH}3 + \text{H}2\text{O} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{CH}_3\text{OH}
$$

This step typically achieves >90% conversion when conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Methoxycarbonyl Group Installation

The methoxycarbonyl group at position 4 is introduced via esterification of a hydroxyl intermediate. Using methyl chloroformate (ClCOOCH₃) in the presence of pyridine yields the desired ester:

$$
\text{R-OH} + \text{ClCOOCH}3 \xrightarrow{\text{pyridine}} \text{R-OCOOCH}3 + \text{HCl}
$$

Reaction optimization studies indicate that excess methyl chloroformate (2.5 equivalents) and prolonged reaction times (12–24 hours) maximize yields.

Alternative Synthetic Pathways

Ring-Opening/Recyclization Strategies

Alternative approaches involve ring-opening of epoxides or lactones followed by recyclization. For example, treating γ-lactone derivatives with BF₃·OEt₂ induces rearrangement to the oxabicyclo structure, albeit with moderate yields (50–60%).

Biocatalytic Methods

Emerging research explores enzymatic desymmetrization of prochiral diesters using lipases. Preliminary data suggest that Candida antarctica lipase B (CAL-B) catalyzes the selective hydrolysis of one ester group, enabling asymmetric synthesis of the target compound.

Workup and Purification Techniques

Solvent Extraction

Crude reaction mixtures are typically partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

Crystallization

Recrystallization from hexane/ethyl acetate (3:1 v/v) affords the pure compound as colorless crystals. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with literature values.

Challenges and Limitations

By-Product Formation

Competing [4+2] cycloadditions or over-esterification may generate undesired by-products, necessitating careful stoichiometric control. Gas chromatography–mass spectrometry (GC-MS) analyses identify methyl acrylate dimers as primary impurities.

Scalability Issues

Large-scale reactions face challenges in heat dissipation and catalyst recovery. Continuous flow systems are being investigated to address these limitations.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis : Treatment with HCl efficiently cleaves ketal or ester groups while preserving the bicyclic core. For example, HCl-mediated hydrolysis of analogous bicyclic esters achieves >85% yield under reflux conditions .

  • Base-Catalyzed Saponification : The methoxycarbonyl group is hydrolyzed to a carboxylic acid using NaOH, as demonstrated in studies of related structures .

Table 1: Hydrolysis Reaction Conditions

ReagentConditionsProductYield
HCl (1M)Reflux, 12 hBicyclic carboxylic acid derivative87%
NaOH (5%)0–4°C, 4.5 hDicarboxylic acid87%

Hydrogenation and Ring Modification

The unsaturated bicyclic system can undergo hydrogenation to saturate double bonds:

  • Catalytic Hydrogenation : Pd/C under H₂ (6 atm) selectively reduces double bonds in the bicyclic framework without affecting ester groups . This reaction is critical for modulating ring strain and stability.

Key Finding :
Hydrogenation of the analogous compound (1S*,2R*,4R*)-3,3-dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester proceeds with 78% yield, producing a saturated derivative .

Organocatalytic Enantioselective Reactions

The carboxylic acid group participates in enantioselective transformations using chiral catalysts:

  • Methanolysis of Anhydrides : Zinc-based foldamers catalyze the enantioselective methanolysis of meso-cyclic anhydrides, achieving up to 96% enantiomeric excess (e.e.) in tetrahydrofuran (THF) .

Table 2: Enantioselective Methanolysis Optimization

SolventCatalyste.e.
THFZn(1)²⁺96%
AcetonitrileZn(1)²⁺65%
MethanolZn(1)²⁺17%

Derivatization and Functional Group Interconversion

The carboxylic acid and ester groups enable diverse derivatization pathways:

  • Amidation : Reacts with amines (e.g., (R)-naphthylethylamine) to form diastereomeric amides, facilitating chiral resolution via HPLC .

  • Esterification : Transesterification reactions modify the methoxycarbonyl group for enhanced lipophilicity .

Example Reaction :
Conversion to (1S,2R,3S,4R)-3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid amide derivatives proceeds with >90% purity after column chromatography .

Stereochemical Influence on Reactivity

The compound’s stereochemistry dictates reaction outcomes:

  • Regioselective Diels-Alder Reactions : 2-Methylfuran and methyl 3-bromopropiolate form bicyclic esters with high regioselectivity (50% yield) .

  • Conformational Control : Aprotic solvents like THF enhance enantioselectivity in catalytic reactions by stabilizing specific conformers .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition occurs above 178°C, consistent with similar bicyclic carboxylic acids .

  • pH-Dependent Behavior : The carboxylic acid group protonates below pH 4, influencing solubility and reactivity .

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C9H12O5
  • Molecular Weight : 200 Da
  • CAS Number : 2418692-24-5
  • IUPAC Name : 4-(methoxycarbonyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Physical Properties

PropertyValue
LogP0.61
Polar Surface Area (Å)73
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Organic Synthesis

4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid serves as an important building block in organic synthesis. Its bicyclic structure allows for the formation of complex molecules through various reactions, including:

  • Esterification : Used to create esters that can be further modified.
  • Cyclization Reactions : Facilitates the formation of new cyclic compounds which are crucial in drug design.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets. Key areas of research include:

  • Drug Development : Investigated as a precursor for synthesizing novel pharmaceuticals with enhanced efficacy.
  • Biological Activity : Studies have suggested potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a derivative was tested against breast cancer cells, showing a significant reduction in cell viability at specific concentrations.

Material Science

In material science, this compound is being explored for its potential use in developing new materials with specific properties, such as:

  • Polymer Chemistry : Utilized as a monomer for synthesizing biodegradable polymers.
  • Nanotechnology : Investigated for applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with key structural analogs, emphasizing differences in substituents, biological activities, and applications:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid 2-oxa bridge, methoxycarbonyl (C4), carboxylic acid (C1) C₈H₁₀O₅ 186.16 Synthetic intermediate; research applications
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (Camphanic acid) 2-oxa bridge, 3-oxo, 4,7,7-trimethyl C₁₀H₁₄O₄ 198.21 Antimicrobial activity
3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 7-oxa bridge, piperazinyl carbonyl (C3) C₁₃H₁₉N₃O₄ 305.31 Pharmacological agent (drug discovery)
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid Bromine (C4), carboxylic acid (C1) C₈H₁₁BrO₂ 231.08 Synthetic intermediate (bromine as leaving group)
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid 2-oxo, 7,7-dimethyl C₁₀H₁₄O₃ 182.22 Reactant for alkenyl nitrile electrophiles (protein labeling)

Impact of Functional Groups on Properties

  • Oxygen vs. Nitrogen Bridges :

    • The 2-oxabicyclo system (oxygen bridge) in the target compound enhances polarity and hydrogen-bonding capacity compared to nitrogen-containing analogs like 7-azabicyclo[2.2.1]heptane derivatives. The latter’s nitrogen atom enables hydrogen bonding and participation in peptide bond formation, as seen in dipeptide studies .
    • Thia-azabicyclo systems (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) introduce sulfur, improving stability in pharmaceutical formulations but reducing solubility .
  • Substituent Effects :

    • Methoxycarbonyl (ester) groups (target compound) increase hydrophobicity and reduce acidity compared to free carboxylic acids. This makes the compound more amenable to lipophilic environments in synthetic pathways .
    • Methyl groups (e.g., Camphanic acid) enhance steric hindrance and thermal stability, as evidenced by its higher melting point (233–234°C) in 7,7-dimethyl analogs .
  • Biological Activity: Camphanic acid’s 3-oxo and trimethyl groups correlate with antimicrobial properties, likely due to enhanced membrane permeability .

Biological Activity

4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, also known by its CAS number 2418692-24-5, is a compound of significant interest in pharmaceutical research due to its unique bicyclic structure and potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H12O5C_9H_{12}O_5 and a molecular weight of 200.19 g/mol. Its structural features include a bicyclic framework that contributes to its biological properties.

Key Properties:

  • IUPAC Name: 4-(methoxycarbonyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
  • CAS Number: 2418692-24-5
  • Molecular Weight: 200.19 g/mol
  • Physical Form: Powder
  • Purity: ≥95% .

Synthesis

The synthesis of this compound typically involves the Diels-Alder reaction between furan and maleic anhydride, followed by subsequent reactions to introduce the methoxycarbonyl group. The overall yield from these reactions can be optimized through various purification methods such as recrystallization .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as an antitumor agent and its effects on various cell lines.

Antitumor Activity

Recent research has indicated that derivatives of bicyclic compounds exhibit promising antitumor activity. For instance, studies have shown that modifications to the bicyclic structure can enhance the cytotoxic effects against cancer cell lines.

Case Study:
A study evaluated the antitumor activity of related compounds, demonstrating that specific structural modifications led to improved efficacy against various tumor cell lines, with some compounds showing IC50 values significantly lower than those of traditional chemotherapeutics .

CompoundIC50 (µM)Cell Line
Compound A5.19MCF-7 (breast cancer)
Compound B11.72HepG2 (liver cancer)
4-Methoxycarbonyl compoundTBDTBD

The proposed mechanism for the antitumor activity includes induction of apoptosis in cancer cells and inhibition of cell migration, which is crucial for metastasis . The presence of carboxylic acid functionality is believed to play a significant role in these biological activities.

Pharmacokinetics

Pharmacokinetic studies on similar bicyclic compounds suggest that they follow a two-compartment model with rapid distribution to tissues and significant elimination rates from the central compartment . Understanding these kinetics is essential for evaluating the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid?

  • Methodological Answer : The compound is synthesized via multi-step strategies, often involving cycloaddition reactions. For example, Diels-Alder reactions between C-4 unsaturated 5(4H)-oxazolones and Danishefsky’s diene can yield bicyclic intermediates, which are further functionalized through cyclization of cyclohexylamine derivatives . Another approach involves coupling reactions using activating agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in dichloromethane, achieving yields up to 85% after purification by flash chromatography . The methoxycarbonyl group is typically introduced via esterification or transesterification under controlled conditions.

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for structural determination. SHELXL refines small-molecule structures by optimizing parameters such as bond lengths, angles, and thermal displacement factors . For bicyclic systems, hydrogen-bonding patterns and ring strain are critical; these are analyzed via density functional theory (DFT) calculations to validate crystallographic data . The compound’s bicyclic framework and substituent orientations (e.g., methoxycarbonyl placement) are resolved using high-resolution data and twin refinement techniques where necessary .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this bicyclic compound?

  • Methodological Answer : Enantioselectivity is achieved through organocatalytic [4 + 2] cycloadditions, which generate bicyclo[2.2.1]heptane carboxylates with high enantiomeric excess (ee > 95%) . Chiral auxiliaries or asymmetric hydrogenation can further enhance stereochemical control. For example, derivatives like (1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid are synthesized using enantiopure starting materials and validated via circular dichroism (CD) spectroscopy . Computational modeling of transition states helps optimize reaction conditions to minimize racemization .

Q. How do computational methods elucidate the reactivity of this compound’s functional groups?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT, MP2) analyze electronic effects and steric hindrance. For instance, the methoxycarbonyl group’s electron-withdrawing nature is modeled to predict its impact on ring-opening reactions or nucleophilic substitutions . Reactivity with amines (e.g., hydrazine derivatives) is simulated to identify kinetically favored pathways, while molecular dynamics (MD) simulations assess solvent effects on reaction rates . These methods also explain unusual geometries, such as pyramidalization of bridgehead atoms, which influence catalytic activity .

Q. What challenges arise in derivatizing this compound for pharmaceutical applications?

  • Methodological Answer : Key challenges include:

  • Regioselectivity : The bicyclic scaffold’s rigidity limits access to certain positions, requiring directed ortho-metalation or photochemical activation for functionalization .
  • Stability : The lactone ring (2-oxabicyclo) is prone to hydrolysis under acidic/basic conditions, necessitating protective groups like tert-butyldimethylsilyl (TBS) during synthesis .
  • Biological Compatibility : Derivatives such as N-(4-fluorobenzyl) carboxamide are screened for metabolic stability using liver microsome assays, with structural tweaks (e.g., fluorination) improving pharmacokinetics .

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